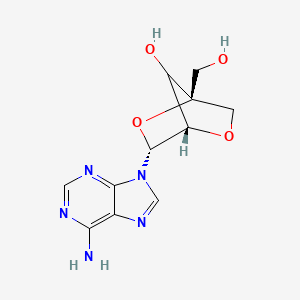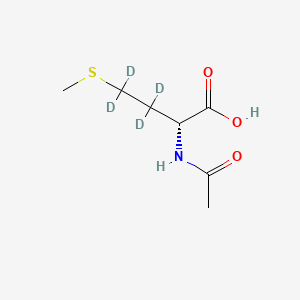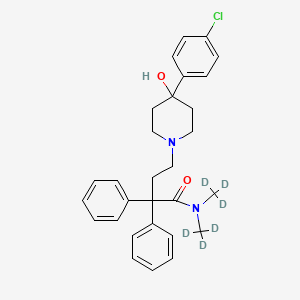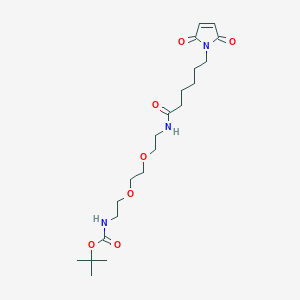![molecular formula C30H23Cl2FN4O4 B12395293 (2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2’S,3S,3’S,6’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4’-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13’-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including chloro, fluoro, and carboxylic acid, makes it a versatile compound for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro structure, introduction of the chloro and fluoro substituents, and the final cyclization to form the tetracyclic system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the carboxylic acid group allows for oxidation reactions, which can be used to introduce additional functional groups or modify the existing structure.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group could yield a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used as a probe to study various biological processes. For example, its ability to undergo specific chemical reactions could be used to label or modify biomolecules in a controlled manner.
Medicine
In medicine, this compound could have potential as a drug candidate. Its unique structure and functional groups could allow it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
作用机制
The mechanism of action of this compound would depend on its specific application. In general, its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a range of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
相似化合物的比较
Similar Compounds
Similar compounds to (2’S,3S,3’S,6’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4’-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13’-carboxylic acid include other spiro compounds with similar functional groups. Examples include:
- Spiro[indole-3,4’-piperidine] derivatives
- Spiro[oxindole-3,4’-piperidine] derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spiro structure. This combination allows for a range of chemical reactions and interactions that are not possible with other compounds. Additionally, its tetracyclic structure provides a rigid framework that can be used to study specific molecular interactions.
属性
分子式 |
C30H23Cl2FN4O4 |
|---|---|
分子量 |
593.4 g/mol |
IUPAC 名称 |
(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2FN4O4/c31-16-7-9-19-22(11-16)34-29(40)30(19)24(18-2-1-3-20(32)25(18)33)26-23(36(30)12-14-4-5-14)13-41-27-17-8-6-15(28(38)39)10-21(17)35-37(26)27/h1-3,6-11,14,23-24,26H,4-5,12-13H2,(H,34,40)(H,38,39)/t23-,24-,26+,30+/m0/s1 |
InChI 键 |
YZMITHOPDOPJBH-HLNVOFQHSA-N |
手性 SMILES |
C1CC1CN2[C@H]3COC4=C5C=CC(=CC5=NN4[C@H]3[C@@H]([C@@]26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
规范 SMILES |
C1CC1CN2C3COC4=C5C=CC(=CC5=NN4C3C(C26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


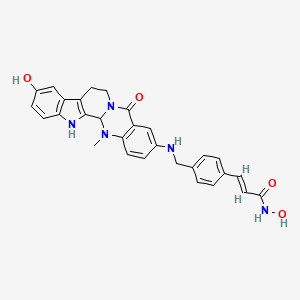
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
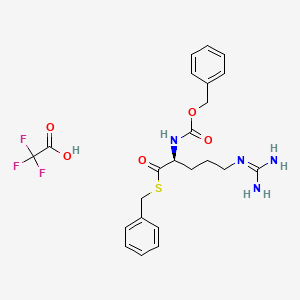
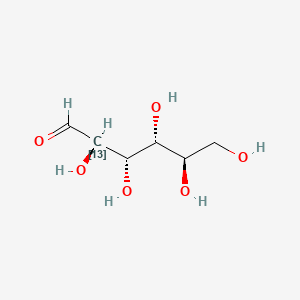
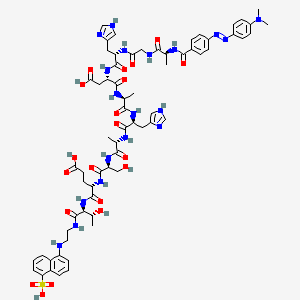
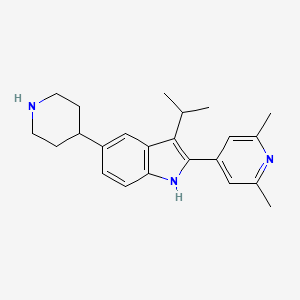
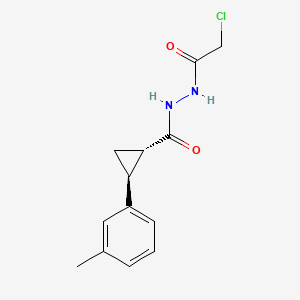

![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
